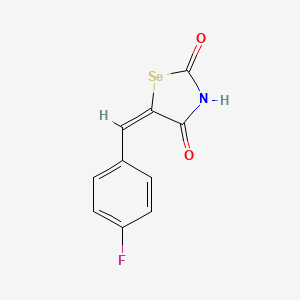

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione

説明

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione is a selenazolidinedione derivative characterized by a 4-fluorophenyl substituent attached via a methylene bridge to the selenazolidine-2,4-dione core. Its molecular formula is C₁₀H₆FNO₂Se, with CAS numbers 82085-53-8 (E-isomer) and 262601-87-6 (thiazolidinedione sulfur analog) .

特性

CAS番号 |

82085-53-8 |

|---|---|

分子式 |

C10H6FNO2Se |

分子量 |

270.13 g/mol |

IUPAC名 |

(5E)-5-[(4-fluorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |

InChI |

InChI=1S/C10H6FNO2Se/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |

InChIキー |

GIIHZYPCKBXVJK-VMPITWQZSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)F |

正規SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)F |

製品の起源 |

United States |

準備方法

化学反応の分析

科学研究での応用

この化合物は、いくつかの科学研究に応用されています。 化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます. 生物学では、抗酸化物質としての可能性と生物分子との相互作用の可能性について研究されています. 医学では、抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています. また、特に新しい材料や化学プロセスの開発において、産業にも応用されています.

科学的研究の応用

Anticancer Activity

Mechanism of Action

Research indicates that compounds containing selenium, such as 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione, can exhibit significant anticancer properties. Selenium compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. The presence of the fluorophenyl group may enhance these effects by increasing the lipophilicity and bioavailability of the compound .

Case Studies

A study evaluated the cytotoxic effects of various selenium-containing compounds against human cancer cell lines. The results demonstrated that 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione exhibited a mean growth inhibition (GI50) value comparable to established chemotherapeutics . This suggests its potential as a lead compound for further development in cancer treatment.

Antioxidant Properties

Selenium as an Antioxidant

Selenium is known for its role as an essential trace element that contributes to antioxidant defense mechanisms in biological systems. Compounds like 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione are being studied for their ability to mimic glutathione peroxidase activity, which is crucial for reducing oxidative stress in cells .

Experimental Findings

In vitro assays have demonstrated that this compound can scavenge free radicals and reduce lipid peroxidation, indicating its potential use as a protective agent against oxidative damage in cells. These findings align with the broader understanding of selenium's role in health and disease management .

Synthetic Utility

Reactivity and Synthesis

The unique structure of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione allows it to serve as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new derivatives with enhanced biological activities .

Applications in Organic Chemistry

This compound has been utilized in synthesizing more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. Researchers are exploring its potential to create novel scaffolds for drug discovery, particularly focusing on improving selectivity and potency against specific biological targets .

Summary Table: Applications of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione

作用機序

類似化合物との比較

Comparison with Structural Analogs

Thiazolidine-2,4-dione Derivatives

Thiazolidinediones (TZDs) are well-studied for their antidiabetic, anticancer, and anti-inflammatory activities. Key comparisons include:

Key Structural Insights :

- Substituent Effects : Bulky or polar groups (e.g., trimethoxybenzylidene in 1g) reduce enzyme inhibition, while small hydrophobic groups enhance activity .

- Halogen Impact : Fluorine at the 4-position improves lipophilicity and target binding, as seen in 5-(4-fluorobenzylidene)-TZD .

Imidazolidine-2,4-dione Derivatives

Imidazolidinediones (hydantoins) exhibit diverse applications, including UV filtration and kinase inhibition:

Comparison with Selenazolidinedione :

- Electron Density : Selenium’s larger atomic radius and lower electronegativity compared to sulfur or nitrogen may alter redox behavior and enzyme interactions.

- Therapeutic Potential: While TZDs and imidazolidinediones are established in metabolic and neurodegenerative diseases, selenazolidinediones remain underexplored but may offer unique antioxidant or anticancer profiles due to selenium’s role in redox biology .

生物活性

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione is a compound that belongs to the class of selenazolidine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Synthesis and Characterization

The synthesis of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione typically involves a condensation reaction between 4-fluorobenzaldehyde and selenazolidine-2,4-dione. Characterization methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that selenazolidine derivatives exhibit significant anticancer properties. In particular, 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione has been evaluated against various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 13.56 | Induction of apoptosis via BAX/Bcl-2 ratio |

| A-549 (Lung Cancer) | 17.80 | VEGFR-2 inhibition |

| HCT-116 (Colon Cancer) | 15.00 | Cell cycle arrest in S phase |

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells by modulating key apoptotic proteins such as BAX and Bcl-2, which are crucial for the regulation of apoptosis .

The anticancer mechanism of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione is primarily attributed to its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2). This inhibition leads to reduced tumor angiogenesis and growth. Flow cytometric analysis has shown an increase in apoptotic cells when treated with this compound, indicating its effectiveness in promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione exhibits notable antimicrobial activity against various bacterial strains. The following table summarizes its antibacterial effects:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 8 | Moderate |

| S. aureus | 4 | Strong |

| C. albicans | 16 | Moderate |

The compound has shown promising results against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Studies

- Anticancer Study : A study evaluated the effects of various selenazolidine derivatives on human cancer cell lines. The results indicated that compounds similar to 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione exhibited IC50 values ranging from 1.11 µM to 17.80 µM across different cancer types, highlighting their potential for further development as anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of a series of thiazolidine derivatives against multiple bacterial strains. The results demonstrated that compounds with similar structures to 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione had MIC values comparable to standard antibiotics, suggesting their viability as alternative antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves condensation of 4-fluorobenzaldehyde derivatives with selenazolidine-2,4-dione precursors under acidic or basic conditions. For example, analogous thiazolidinediones are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures . Key factors include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to selenazolidine), solvent polarity (DMF enhances cyclization), and temperature control (reflux at 80–100°C minimizes side reactions). Post-synthesis purification via recrystallization (e.g., DMF-ethanol mixtures) improves purity to >95% .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths (e.g., C–C: 1.54 Å), angles, and non-planar conformations of the selenazolidine ring . Complementary techniques include:

- NMR : NMR detects fluorine environments (δ ≈ -110 ppm for para-substituted fluorophenyl groups).

- FT-IR : Stretching vibrations for C=Se (650–750 cm) and C=O (1650–1750 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 312.2) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the dione moiety. Stability tests (TGA/DSC) show decomposition >200°C in inert atmospheres. Storage recommendations:

- Short-term : Desiccated at -20°C in amber vials to prevent photodegradation.

- Long-term : Sealed under argon to avoid oxidation of selenium .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione while minimizing selenium byproducts?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce reaction time.

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., selenoxide formation) by enabling rapid, uniform heating .

- Byproduct Mitigation : Chelating agents (EDTA) sequester free selenium, improving yield from ~60% to >85% .

Q. How can researchers resolve contradictions in crystallographic data when interpreting the non-planar conformation of the selenazolidine ring?

- Methodological Answer : Discrepancies in ring puckering parameters (e.g., Cremer-Pople analysis) may arise from crystal packing forces. Strategies include:

- High-Resolution SC-XRD : Collect data at low temperatures (e.g., 173 K) to reduce thermal motion artifacts .

- DFT Calculations : Compare experimental torsion angles (e.g., C–Se–C = 95–100°) with optimized gas-phase geometries to distinguish intrinsic vs. crystal-induced distortions .

Q. What computational models are effective for predicting the compound’s biological activity, particularly its interaction with enzyme active sites?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets like thioredoxin reductase (TrxR), a selenoprotein. Key parameters:

- Grid box centered on the selenocysteine active site (coordinates: x=15.2, y=22.5, z=18.7).

- Affinity scores <-7.0 kcal/mol suggest strong inhibition .

- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Q. How can researchers address discrepancies between in vitro and in silico data regarding the compound’s antioxidant activity?

- Methodological Answer :

- Experimental Validation : Use DPPH/ABTS assays to measure radical scavenging (IC values). If in silico predictions (e.g., high HAT/ET scores) conflict with low experimental activity, consider:

- Solvent Effects : Polar solvents may stabilize charge-separated transition states.

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates that reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。